

Validating the specificity of PND-1186 for FAK over other kinases.

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PND-1186: A Specific Inhibitor of Focal Adhesion Kinase

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor **PND-1186**, highlighting its specificity for Focal Adhesion Kinase (FAK) over other kinases, supported by experimental data.

PND-1186 (also known as VS-4718) is a potent and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular adhesion, proliferation, migration, and survival.[1][2][3] Overexpression and increased activity of FAK are associated with the progression of various cancers, making it a compelling target for therapeutic intervention.[4] This guide details the specificity of **PND-1186** for FAK, presenting key quantitative data, experimental methodologies, and relevant signaling pathway information.

Kinase Inhibition Profile of PND-1186

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to toxicity and reduced efficacy. **PND-1186** has been demonstrated to be a highly potent inhibitor of FAK with an in vitro IC50 value of 1.5 nM against the recombinant enzyme.[1][2][3] In cellular assays using breast carcinoma cells, **PND-1186** inhibits the autophosphorylation of FAK at Tyr-397 with an IC50 of approximately 100 nM.[3][4]



To assess its specificity, **PND-1186** was profiled against a panel of other kinases. The following table summarizes the inhibitory activity of **PND-1186** against FAK and other kinases at two different concentrations.

Kinase Target	PND-1186 Concentration	% Inhibition	Reference
FAK	0.1 μΜ	High	[3]
Flt3	0.1 μΜ	High	[3]
FAK	1 μΜ	>95%	[3]
Flt3	1 μΜ	>95%	[3]
ACK1	1 μΜ	>50%	[3]
Aurora-A	1 μΜ	>50%	[3]
CDK2/cyclin A	1 μΜ	>50%	[3]
Insulin Receptor (IR)	1 μΜ	>50%	[3]
Lck	1 μΜ	>50%	[3]
TrkA	1 μΜ	>50%	[3]

Table 1: Specificity of **PND-1186** against a panel of kinases. Data from Millipore KinaseProfiler Service.

As the data indicates, at a concentration of 0.1 μ M, **PND-1186** demonstrates high specificity for FAK and FMS-like tyrosine kinase 3 (Flt3).[3] At a higher concentration of 1 μ M, some off-target inhibition of other kinases is observed.[3] It is noteworthy that in adherent cells, **PND-1186** did not inhibit the tyrosine phosphorylation of c-Src or p130Cas, proteins that are part of the FAK signaling cascade.[3]

Experimental Methodologies

The data presented in this guide were generated using established biochemical and cellular assays to determine kinase inhibition.



Kinase Selectivity Profiling

The kinase selectivity of **PND-1186** was determined using a fee-for-service platform, the Millipore KinaseProfiler Service.[3] While the specific proprietary details of the assay are held by the service provider, such assays generally fall into two categories: activity assays or binding assays.[6]

- Activity Assays: These assays measure the catalytic activity of the kinase in the presence of
 the inhibitor. A common method is the radiometric assay, which is considered the gold
 standard.[6] In this type of assay, the kinase, a substrate, cofactors, and radioisotope-labeled
 ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP) are incubated with the test compound.[6] The amount of
 radioactivity incorporated into the substrate is then measured, providing a direct
 quantification of kinase activity.[6]
- Binding Assays: These assays measure the ability of the inhibitor to bind to the kinase, often by competing with a known ligand that binds to the ATP-binding site.[7]

The percentage of inhibition is calculated by comparing the kinase activity in the presence of the inhibitor to the activity in a control sample without the inhibitor.

Cellular FAK Autophosphorylation Assay

The cellular potency of **PND-1186** was determined by measuring the inhibition of FAK autophosphorylation at tyrosine 397 (Tyr-397) in breast carcinoma cells.[3][4] The general workflow for this type of assay is as follows:

- Cell Culture and Treatment: Breast carcinoma cells are cultured under standard conditions and then treated with varying concentrations of PND-1186 for a specified period.
- Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.
- Immunoblotting (Western Blotting): The protein lysates are separated by size using gel
 electrophoresis and transferred to a membrane. The membrane is then probed with a
 primary antibody specific for the phosphorylated form of FAK at Tyr-397 (pFAK Y397). A
 separate blot or a stripped and re-probed blot is used to detect total FAK protein as a loading
 control.

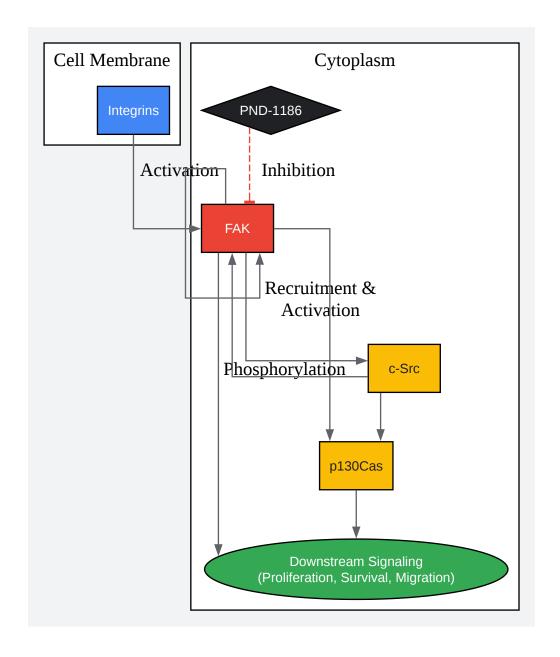


- Detection and Quantification: A secondary antibody conjugated to an enzyme or fluorophore
 is used to detect the primary antibody. The signal is then visualized and quantified using an
 imaging system. The ratio of pFAK to total FAK is calculated to determine the extent of
 inhibition at each PND-1186 concentration.
- IC50 Determination: The IC50 value, the concentration of inhibitor required to reduce the pFAK signal by 50%, is calculated from the dose-response curve.

Visualizing FAK Signaling and Experimental Workflow

To better understand the context of **PND-1186**'s mechanism of action and the methods used to characterize it, the following diagrams are provided.

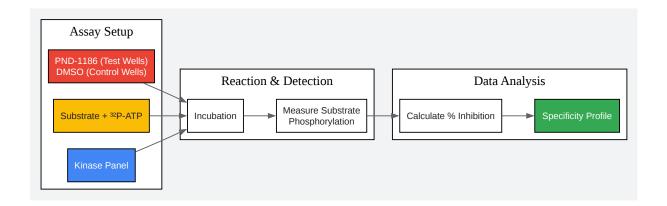




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Caption: Simplified FAK signaling pathway and the inhibitory action of PND-1186.





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Caption: General workflow for a radiometric kinase inhibitor profiling assay.

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